2-Ethylhexyl 4-cyanobenzoate

概要

説明

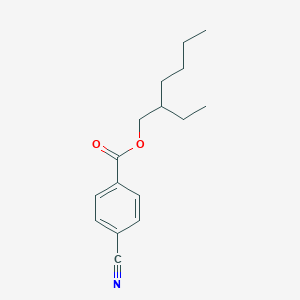

2-Ethylhexyl 4-cyanobenzoate is an organic compound with the molecular formula C15H21NO2. It is an ester derivative of 4-cyanobenzoic acid and 2-ethylhexanol. This compound is known for its applications in various fields, including cosmetics and pharmaceuticals, due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylhexyl 4-cyanobenzoate typically involves the esterification of 4-cyanobenzoic acid with 2-ethylhexanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents is optimized to minimize waste and improve the efficiency of the process.

化学反応の分析

Types of Reactions

2-Ethylhexyl 4-cyanobenzoate can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 4-cyanobenzoic acid and 2-ethylhexanol.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Hydrolysis: 4-cyanobenzoic acid and 2-ethylhexanol.

Reduction: 2-ethylhexyl 4-aminobenzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

科学的研究の応用

Material Science Applications

Polymer Additive

2-Ethylhexyl 4-cyanobenzoate is used as a plasticizer in polymer formulations. Its ability to improve flexibility and processability makes it valuable in the production of polyvinyl chloride (PVC) and other plastics. The incorporation of this compound can enhance the mechanical properties of polymers, making them suitable for various applications such as coatings, films, and flexible tubing.

UV Stabilizer

This compound also serves as a UV stabilizer in coatings and plastics. Its effectiveness in absorbing UV radiation helps in prolonging the lifespan of materials exposed to sunlight, thereby reducing degradation and maintaining aesthetic properties.

Environmental Studies

Biodegradability Research

The environmental impact of chemical compounds is a growing concern. Studies have focused on the biodegradability of this compound, assessing its degradation pathways under various conditions. Understanding its environmental fate is crucial for evaluating its safety and sustainability in industrial applications.

Case Study 1: Polymer Formulation Enhancement

In a study conducted by researchers at a leading polymer institute, the addition of this compound to PVC formulations resulted in improved flexibility and thermal stability compared to traditional plasticizers. The study highlighted how this compound could replace phthalates, which are under scrutiny due to health concerns.

Case Study 2: Drug Solubility Improvement

A pharmaceutical study explored the use of this compound in enhancing the solubility of a poorly soluble anti-cancer drug. The results indicated a significant increase in drug dissolution rates, suggesting that this compound could play a vital role in developing more effective cancer therapies.

作用機序

The primary mechanism of action of 2-Ethylhexyl 4-cyanobenzoate in sunscreen formulations involves the absorption of ultraviolet radiation. The compound absorbs UV radiation and dissipates the energy as heat, thereby protecting the skin from harmful UV rays. The molecular targets include the chromophores in the compound that interact with UV light, leading to the absorption and subsequent dissipation of the energy.

類似化合物との比較

Similar Compounds

2-Ethylhexyl 4-aminobenzoate: Another ester derivative of 4-aminobenzoic acid and 2-ethylhexanol, used in similar applications.

2-Ethylhexyl 4-methoxycinnamate: A UV filter used in sunscreens, known for its ability to absorb UVB radiation.

Ethyl 4-cyanobenzoate: A simpler ester of 4-cyanobenzoic acid and ethanol, used in various chemical syntheses.

Uniqueness

2-Ethylhexyl 4-cyanobenzoate is unique due to its specific combination of the 4-cyanobenzoic acid moiety and the 2-ethylhexanol group. This combination imparts distinct chemical properties, such as enhanced UV absorption and stability, making it particularly useful in sunscreen formulations and other applications requiring UV protection.

生物活性

2-Ethylhexyl 4-cyanobenzoate (often referred to as EDP) is a compound widely utilized in cosmetic formulations, particularly as a UV filter in sunscreens. Its biological activity has garnered attention due to its potential effects on human health and the environment. This article provides a comprehensive overview of the biological activity of EDP, focusing on its metabolism, potential toxicological effects, and relevant case studies.

Metabolism and Biotransformation

The metabolism of EDP primarily occurs through phase I and phase II biotransformation processes.

Phase I Metabolism:

- In vitro studies have demonstrated that EDP undergoes oxidation and reduction reactions in liver microsomes, resulting in the formation of metabolites such as N,N-dimethyl-p-aminobenzoic acid (DMP) and N-monomethyl-p-aminobenzoic acid (MMP) .

- These metabolites are identified using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

Phase II Metabolism:

- Phase II reactions include conjugation processes such as glucuronidation and acetylation, which enhance the hydrophilicity of the compounds, facilitating their excretion from the body .

- The study involved human liver microsomes pooled from multiple donors, indicating variability in metabolic responses among individuals.

Toxicological Concerns

EDP has been associated with several undesirable biological activities, particularly concerning its percutaneous absorption and potential endocrine-disrupting properties.

- Percutaneous Absorption: Studies indicate that EDP can penetrate the skin barrier, raising concerns about systemic exposure and accumulation within the body .

- Endocrine Disruption: Some research suggests that EDP may exhibit estrogenic activity, potentially interfering with hormonal functions. This is particularly relevant for populations exposed to cosmetic products containing EDP .

Case Studies

Several studies have highlighted the biological effects of EDP:

- Skin Absorption Study:

- Metabolite Identification:

- Environmental Impact Assessment:

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Aspect | Details |

|---|---|

| Chemical Structure | C16H21NO2 |

| Primary Use | UV filter in sunscreens and cosmetics |

| Phase I Metabolites | DMP (N,N-dimethyl-p-aminobenzoic acid), MMP (N-monomethyl-p-aminobenzoic acid) |

| Phase II Reactions | Glucuronidation, acetylation |

| Toxicological Concerns | Percutaneous absorption, potential endocrine disruption |

| Environmental Persistence | Evidence of bioaccumulation in aquatic systems |

特性

IUPAC Name |

2-ethylhexyl 4-cyanobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2/c1-3-5-6-13(4-2)12-19-16(18)15-9-7-14(11-17)8-10-15/h7-10,13H,3-6,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCSLSHWMXWFWGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=CC=C(C=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80338772 | |

| Record name | Benzoic acid, 4-cyano-, 2-ethylhexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80338772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

654646-06-7 | |

| Record name | Benzoic acid, 4-cyano-, 2-ethylhexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80338772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。